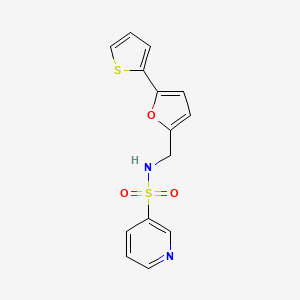

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide, also known as TFPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Corrosion Inhibition

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide and its derivatives have been evaluated for their effectiveness in corrosion inhibition, particularly for mild steel in sulfuric acid medium. Studies have shown that compounds like 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM) exhibit significant inhibition efficiency, which increases with the concentration of the inhibitor but decreases with a rise in temperature. The mechanism involves mixed-type inhibition and the formation of a protective film on the metal surface, following the Langmuir adsorption isotherm. Techniques such as weight loss studies, electrochemical methods, Fourier transform infrared spectroscopy, and Ultraviolet–visible absorption spectral analysis confirm these findings (Sappani & Karthikeyan, 2014).

Antiproliferative Agents

The compound's structure has been the basis for synthesizing new derivatives with potential antiproliferative activities against various cancer cell lines. Research involving the synthesis of novel N,N-dimethylbenzenesulfonamide derivatives, including those with pyridine and thiophene moieties, has shown promising results. These derivatives were tested against the human breast cancer cell line MCF-7, with several compounds exhibiting higher antiproliferative activity than the standard drug doxorubicin. Molecular docking studies further support these findings, indicating potential mechanisms of action against cancer cells (Bashandy et al., 2014).

Aromatic Sulfide Synthesis

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide derivatives have also been utilized in the synthesis of aromatic sulfides through palladium-catalyzed cross-coupling reactions. This innovative approach employs Na2S2O3 as a sulfurating agent, enabling the efficient production of aromatic thioethers. The methodology is notable for its broad applicability to various aromatic and heteroaromatic compounds, including pyridine, furan, and thiophene, and offers an environmentally friendly alternative to traditional sulfide synthesis methods (Qiao, Wei, & Jiang, 2014).

Propriétés

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-13(19-11)14-4-2-8-20-14/h1-8,10,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZNUYGIAVOPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)

![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2589065.png)

![2-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2589068.png)

![(E)-1-(3,4-dichlorophenyl)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2589071.png)

![5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2589072.png)

![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)

![N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2589078.png)

![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)

![N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589083.png)